molecular formula C19H22N6O2 B2895655 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396860-78-8

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2895655
CAS No.: 1396860-78-8
M. Wt: 366.425
InChI Key: FRARZALPIJUUCD-UHFFFAOYSA-N
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Description

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a unique combination of adamantane, phenyl, and tetrazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of Adamantane Derivative: The synthesis begins with the preparation of an adamantane derivative, such as adamantane-1-carboxylic acid. This can be achieved through the oxidation of adamantane using strong oxidizing agents like potassium permanganate.

    Amidation Reaction: The adamantane-1-carboxylic acid is then converted to its corresponding amide by reacting with an amine, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Tetrazole Formation: The phenyl group is introduced through a substitution reaction, followed by the formation of the tetrazole ring. This can be achieved by reacting the phenyl derivative with sodium azide and triethyl orthoformate under acidic conditions.

    Final Coupling: The final step involves coupling the adamantane amide with the tetrazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, or reduce the tetrazole ring to simpler nitrogen-containing compounds.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its adamantane moiety is known for enhancing the pharmacokinetic properties of drugs, such as increasing their stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(adamantan-1-yl)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but lacks the carboxamido group.

    1-adamantane carboxamide: Contains the adamantane and amide moieties but lacks the phenyl and tetrazole groups.

    Tetrazole derivatives: Various compounds containing the tetrazole ring but differing in other substituents.

Uniqueness

2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its combination of adamantane, phenyl, and tetrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[4-(adamantane-1-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c20-16(26)17-22-24-25(23-17)15-3-1-14(2-4-15)21-18(27)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARZALPIJUUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N5N=C(N=N5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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